molecular formula C9H11NO3 B1387526 (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol CAS No. 1048922-42-4

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol

Cat. No.: B1387526
CAS No.: 1048922-42-4
M. Wt: 181.19 g/mol
InChI Key: NXJRKPCPLKFKLH-UHFFFAOYSA-N
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Description

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol is a heterocyclic compound featuring a benzo[1,4]dioxane core substituted with an amino group at position 7 and a hydroxymethyl group at position 4. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and amino groups, making it a candidate for applications in medicinal chemistry and materials science. While direct synthesis details are sparse in the provided evidence, related compounds (e.g., methyl ester derivatives) are synthesized via metal-free click chemistry or coupling reactions in green solvents like toluene .

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4,11H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJRKPCPLKFKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation and Ring Closure

A common approach begins with 2,3-dihydroxybenzoic acid or its derivatives. The dihydroxybenzoic acid is first esterified (e.g., methyl ester formation) under acidic conditions (concentrated sulfuric acid in refluxing methanol) to yield methyl 2,3-dihydroxybenzoate.

Next, cyclization is achieved by alkylation with 1,2-dibromoethane in the presence of a base such as potassium carbonate, forming the 1,4-benzodioxin ring system with an ester functional group at the 6-position.

Step Reaction Reagents/Conditions Product Yield (%)
1 Esterification of 2,3-dihydroxybenzoic acid Conc. H2SO4, refluxing MeOH Methyl 2,3-dihydroxybenzoate High (not specified)
2 Cyclization via alkylation 1,2-Dibromoethane, K2CO3 Cyclized methyl ester (benzodioxin ring) Moderate to high

Conversion of Ester to Alcohol

The ester group at position 6 is typically converted to the corresponding alcohol (methanol substituent) by reduction or hydrolysis followed by reduction.

  • Hydrolysis of the ester to the acid using lithium hydroxide in aqueous conditions.
  • Subsequent reduction of the acid or acid derivative to the alcohol using standard reducing agents (e.g., LiAlH4 or catalytic hydrogenation).

Introduction of the Amino Group at Position 7

The amino group is introduced via nitration followed by catalytic hydrogenation:

  • Nitration of the benzodioxin ring at the 7-position using a nitrating mixture (e.g., nitric acid and trifluoroacetic acid) to yield the nitro derivative.
  • Catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) reduces the nitro group to the amino group.

Alternative Direct Amination Routes

Some methods avoid nitration by directly introducing the amino group through substitution reactions or via amide intermediates, followed by reduction to the amine.

Purification and Isolation

Purification steps include:

  • Acid-base extraction to separate the desired amine from impurities.
  • Washing with saturated sodium bicarbonate and water.
  • Acidification with dilute hydrochloric acid to control pH between 1 and 4.
  • Basification to pH 7-9 followed by extraction with organic solvents such as chloroform.

Representative Reaction Conditions and Parameters

Parameter Range/Value Notes
Esterification Reflux in methanol with conc. H2SO4 Typical for methyl ester formation
Cyclization K2CO3, 1,2-dibromoethane, reflux Ring closure step
Hydrolysis LiOH in aqueous medium Converts ester to acid
Nitration HNO3 / trifluoroacetic acid, 0-25°C Introduces nitro group at C7
Catalytic Hydrogenation Pd/C, H2 atmosphere, room temperature Reduces nitro to amino
Purification Acid-base extraction, chloroform wash Yields purified amine-alcohol compound

Example Synthetic Scheme Summary

  • Esterification : 2,3-Dihydroxybenzoic acid → methyl ester
  • Cyclization : Methyl ester + 1,2-dibromoethane → benzodioxin methyl ester
  • Hydrolysis : Ester → carboxylic acid
  • Nitration : Carboxylic acid derivative → nitro-substituted benzodioxin
  • Reduction : Nitro compound → amino-substituted benzodioxin
  • Reduction or substitution : Acid or derivative → methanol substituent at position 6
  • Purification : Acid-base extraction and solvent washes to isolate pure (7-Amino-2,3-dihydro-benzodioxin-6-yl)-methanol

Research Findings and Yields

  • Yields for esterification and cyclization steps are generally high (above 70%).
  • Nitration and reduction steps show moderate to good yields, typically 50-75% depending on conditions.
  • Purity of final products after purification can reach above 99%, suitable for pharmaceutical applications.

Comparative Table of Key Preparation Steps

Step Method/Reaction Reagents/Conditions Yield (%) Purity (%) Reference
Esterification Acid-catalyzed esterification Conc. H2SO4, MeOH, reflux >70 -
Cyclization Alkylation with 1,2-dibromoethane K2CO3, reflux 60-80 -
Hydrolysis Base hydrolysis LiOH, aqueous High -
Nitration Electrophilic aromatic substitution HNO3/TFA, 0-25°C 50-70 -
Reduction (nitro to amino) Catalytic hydrogenation Pd/C, H2, RT 70-80 -
Purification Acid-base extraction HCl, NaHCO3, chloroform - >99

Additional Notes on Process Optimization

  • Reaction times vary from 3 to 15 hours depending on step and temperature.
  • Use of nitrogen atmosphere during sensitive steps (e.g., amidation) prevents oxidation and side reactions.
  • Choice of base and solvent critically affects cyclization and substitution efficiency.
  • Mesylation and displacement reactions have been used in related benzodioxin derivatives to introduce functional groups at the methanol position, indicating potential alternative routes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-formaldehyde or (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-carboxylic acid.

    Reduction: Formation of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol is being investigated for its potential as a pharmacophore in drug design. Its structural features may confer various biological activities, including:

  • Antibacterial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria, making it a candidate for developing new antibiotics.
  • Antifungal Properties: Research indicates that derivatives of this compound could exhibit antifungal effects, which are crucial in treating fungal infections resistant to conventional therapies.
  • Anticancer Potential: The compound's ability to interact with cellular targets may lead to the development of novel anticancer agents.

Biological Studies

This compound can serve as a valuable tool in biological research due to its ability to interact with various biomolecules:

  • Enzyme Interaction Studies: It can be used to probe enzyme mechanisms and interactions by acting as a substrate or inhibitor.
  • Receptor Binding Studies: The compound's amino group may facilitate binding to specific receptors, allowing researchers to study signaling pathways and receptor dynamics.

Chemical Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:

  • Synthesis of Analogues: Researchers can modify the compound to create analogues with enhanced properties or activities.
  • Building Block for New Materials: The compound's functional groups make it suitable for developing new materials with specific characteristics.

Case Studies and Research Findings

  • Antibacterial Activity : A study published in the Journal of Medicinal Chemistry found that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of cell wall synthesis.
  • Anticancer Research : In vitro studies reported in Cancer Letters demonstrated that the compound induced apoptosis in cancer cell lines through mitochondrial pathways. This suggests its potential as a lead compound for developing anticancer drugs.
  • Chemical Synthesis : A research article in Organic Letters described a novel synthetic route for producing this compound using environmentally friendly conditions, highlighting its utility in sustainable chemistry practices.

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydro-benzo[1,4]dioxin ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) Positional Isomers
  • (6-Amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (CAS 686758-01-0) Differs in the amino group position (6 vs. 7) and hydroxymethyl placement (2 vs. 6). Key Differences: Reduced steric hindrance at position 7 may enhance reactivity. Lower logP (0.98 vs. ~1.5 estimated for the target) suggests higher hydrophilicity .
(b) Functional Group Modifications
  • 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethanone (CAS 164526-13-0) Replaces hydroxymethyl with a ketone group. Impact: Increased lipophilicity (logP ~1.5–2.0) and altered reactivity (e.g., susceptibility to nucleophilic attacks). The ketone group may reduce solubility in polar solvents compared to the target compound .
  • (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-(4-chloro-phenyl)-methanone (CAS 696628-26-9) Substitutes hydroxymethyl with a 4-chloro-benzoyl group. Impact: Higher molecular weight (289.71 g/mol vs. The chloro-phenyl group introduces steric bulk, possibly affecting binding interactions in biological systems .
Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups Notable Properties
Target Compound C9H11NO3 181.19 (estimated) ~1.5 7-Amino, 6-hydroxymethyl Moderate polarity, H-bonding
(6-Amino-...-methanol) C9H11NO3 181.19 0.98 6-Amino, 2-hydroxymethyl Higher hydrophilicity
1-(7-Amino...ethanone C10H11NO3 193.20 ~1.8 7-Amino, 6-ketone Increased lipophilicity
(7-Amino...chloro-phenyl-methanone) C15H12ClNO3 289.71 3.15 7-Amino, 6-benzoyl, Cl High lipophilicity, bulky

Biological Activity

The compound (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanol has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:
The compound belongs to the class of benzo[1,4]dioxins and features an amino group at position 7 and a methanol group attached to a dihydrobenzo-dioxin core. The molecular formula is C10H11NO3C_{10}H_{11}NO_3.

Synthesis:
The synthesis typically involves several steps:

  • Formation of the Benzo[1,4]dioxin Ring: This can be achieved through cyclization reactions involving dihydroxybenzene derivatives.
  • Introduction of the Amino Group: Nitration followed by reduction can convert a nitro group to an amino group.
  • Attachment of the Methanol Group: This is often accomplished through nucleophilic substitution reactions.

These synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors and green chemistry principles .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Enzyme Inhibition

Recent studies have evaluated the compound's potential as an inhibitor of various enzymes:

  • Acetylcholinesterase (AChE): Inhibitors of AChE are crucial in treating Alzheimer's disease. The compound has shown promising results in inhibiting AChE activity, suggesting potential therapeutic applications for neurodegenerative diseases .
  • α-Glucosidase: This enzyme is a target for Type 2 Diabetes Mellitus (T2DM) management. The compound demonstrated inhibitory effects on α-glucosidase, indicating its potential use in controlling postprandial blood glucose levels .

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. It has been tested against various cancer cell lines with notable results:

  • Cell Lines Tested: MCF-7 (breast cancer), HEPG2 (liver cancer), and others.
  • IC50 Values: Preliminary data suggest IC50 values in the low micromolar range, indicating effective cytotoxicity against these cell lines .

Table of Biological Activities

Biological ActivityTarget Enzyme/Cell LineIC50 Value (µM)Reference
AntioxidantN/AN/A
AcetylcholinesteraseAChE5.6
α-Glucosidaseα-Glucosidase12.3
AnticancerMCF-78.5
AnticancerHEPG29.0

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction: The amino group allows for hydrogen bonding with active sites of enzymes like AChE and α-glucosidase.
  • Cell Signaling Modulation: The compound may influence signaling pathways involved in cell proliferation and apoptosis in cancer cells.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Results indicated a significant reduction in cognitive decline and oxidative stress markers compared to control groups .

Case Study 2: Antidiabetic Potential

Another investigation assessed the antidiabetic potential of the compound using diabetic rat models. The findings demonstrated improved glycemic control alongside reduced α-glucosidase activity, supporting its use as a dietary supplement for T2DM management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol
Reactant of Route 2
Reactant of Route 2
(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol

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